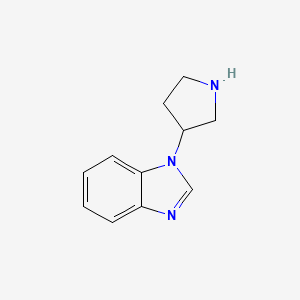

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

1-pyrrolidin-3-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h1-4,8-9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAECDRNAUKPMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

The benzimidazole ring is commonly synthesized via a condensation reaction between o-phenylenediamine and suitable aldehydes or carboxylic acid derivatives under mild acidic or thermal conditions. This approach yields 2-substituted benzimidazoles with moderate to high efficiency.

- Example: Reaction of o-phenylenediamine with aromatic aldehydes produces 2-phenyl-1H-benzimidazole derivatives with yields ranging from 53% to 82% after purification.

| Compound | Aldehyde Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1a | H | 83 | 12 |

| 1b | H | 50 | 5 |

| 1c | H | 91 | 1.7 |

Note: These yields correspond to benzimidazole derivatives structurally related to the target compound.

Alternative Synthetic Routes

Multi-Step Synthesis via Protected Intermediates

Some research describes multi-step syntheses involving protected pyrrolidine intermediates, such as tert-butyl pyrrolidine carboxylates, which are oxidized or functionalized before coupling with benzimidazole derivatives.

Example: Preparation of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate followed by further functionalization and coupling to benzimidazole derivatives.

Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature for 12 hours.

- Work-up includes quenching with aqueous NaOH, extraction, drying, and concentration under reduced pressure.

- Final coupling steps involve acid chloride addition and purification by silica gel chromatography.

Reaction Conditions and Yields Summary

Analytical Characterization Data Relevant to Preparation

- FTIR Spectroscopy : Disappearance of N–H stretching (~3450 cm⁻¹) upon N-alkylation; appearance of C–H stretches below 3000 cm⁻¹; characteristic C=N and aromatic C=C stretches between 1600–1500 cm⁻¹.

- NMR Spectroscopy :

- Mass Spectrometry : Pseudo molecular ion peaks [M+H]⁺ consistent with molecular weight of 187.24 g/mol confirm product identity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated benzodiazole derivatives with nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring fused to a benzodiazole structure , which enhances its biological activity. The molecular formula is with a molecular weight of approximately 260.16 g/mol. The presence of two hydrochloride groups contributes to its solubility and stability in biological systems.

Biological Interactions

Research indicates that this compound interacts with various biological receptors and enzymes, which is crucial for understanding its mechanism of action. Its unique structural features suggest several potential therapeutic applications:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer and neurological disorders.

- Neuropharmacology : It shows promise in modulating neurotransmitter systems, indicating potential applications in treating mood disorders.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens.

Antimicrobial Activity

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole has been evaluated for its antimicrobial efficacy. Studies have shown that derivatives of this compound exhibit potent activity against resistant strains of bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Pathogen |

|---|---|---|

| 1-(Pyrrolidin-3-yl)-1H-benzodiazole | 0.125 | Methicillin-susceptible Staphylococcus aureus |

| Similar Benzodiazole Derivatives | 0.13–0.255 | Methicillin-resistant Staphylococcus aureus |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pyrrole-containing compounds, revealing that certain derivatives exhibited MIC values significantly lower than standard antibiotics, highlighting their potential as new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. These studies indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that benzodiazole derivatives could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Neuropharmacological Applications

Investigations into the neuropharmacological properties of this compound suggest potential applications in treating neurological disorders such as anxiety and depression. The structural characteristics allow it to interact with neurotransmitter systems.

Future Research Directions

Future research should focus on:

- Conducting in vivo studies to evaluate pharmacodynamics and pharmacokinetics.

- Investigating specific biological pathways affected by this compound.

- Analyzing efficacy against existing treatments for various conditions.

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The pharmacological and physicochemical properties of benzodiazoles are highly sensitive to substituent variations. Below is a comparative analysis of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole and its analogs:

Physicochemical Properties

Biological Activity

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its applications, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrrolidine ring and a benzodiazole moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The pyrrolidine ring can modulate enzyme activity, potentially affecting metabolic pathways.

- Receptor Binding : The benzodiazole moiety enhances binding affinity to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MDA-MB231 (Breast) | 42.5 | High |

| HCT116 (Colorectal) | 64.3 | Moderate |

| Mia-PaCa2 (Pancreatic) | 68.4 | Moderate |

These findings suggest that the compound could serve as a promising candidate for developing anticancer therapies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. It has shown potential against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | Potent |

| Escherichia coli | 2.0 | Moderate |

These results highlight the compound's versatility as an antimicrobial agent .

Research Findings

Recent studies have explored the synthesis and evaluation of derivatives of this compound:

- Synthesis and Characterization : Various derivatives have been synthesized and characterized using NMR and mass spectrometry techniques.

- Biological Evaluation : The synthesized compounds were tested for their anticancer and antimicrobial activities, with some derivatives exhibiting enhanced potency compared to the parent compound .

Case Studies

A notable case study involved the evaluation of a series of compounds derived from this compound in a preclinical setting:

- Objective : To assess the anticancer efficacy against renal cancer cells.

- Methodology : Compounds were administered to UO-31 renal cancer cells, with growth inhibition measured.

- Results : Certain derivatives demonstrated significant growth inhibition, supporting further development for clinical applications .

Q & A

Q. What are the common synthetic routes for preparing 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a benzodiazole precursor. Key steps include:

- Microwave-assisted cyclization : Using ethanol with 0.05% HCl under microwave irradiation to accelerate reaction rates and improve purity (reaction time: ~30–60 minutes) .

- Click chemistry : Introducing azide-functionalized pyrrolidine (e.g., tert-butyl-3-azidopyrrolidine) to an alkyne-substituted benzodiazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Solvents like DMF or acetonitrile and catalysts like Pd₂(dba)₃ are critical for regioselectivity .

Yield variations (50–85%) depend on protecting groups (e.g., tert-butyl carbamate), solvent polarity, and temperature optimization.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm for benzodiazole) and pyrrolidine CH₂/CH groups (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent protons) confirm stereochemistry .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the benzodiazole core and pyrrolidine NH .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (±0.3%) to confirm purity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of benzodiazole-pyrrolidine derivatives compared to conventional methods?

- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes vs. 6 hours for cyclization) and enhances yields by 10–20% due to uniform heating. For example, ethanol with catalytic HCl under microwaves achieves >90% conversion for benzodiazole intermediates . This method minimizes side reactions (e.g., oxidation) and improves regioselectivity in heterocycle formation.

Q. What strategies are effective for introducing functional groups to the benzodiazole core while maintaining pyrrolidine ring stability?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect pyrrolidine nitrogen during functionalization. Deprotection with trifluoroacetic acid (TFA) restores the free amine .

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3,4-dichlorobenzyloxy derivatives) in the presence of Pd catalysts to attach substituents at the benzodiazole 4/5-positions .

- Post-functionalization : Alkylation or acylation of the pyrrolidine nitrogen using electrophiles (e.g., 4-fluorobenzyl chloride) in basic conditions (K₂CO₃/DMF) .

Q. When synthesizing pyrrolidinyl-substituted benzodiazoles, discrepancies in reported yields are observed. What factors contribute to these variations?

- Methodological Answer : Key factors include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions but may hydrolyze intermediates if traces of water are present .

- Catalyst loading : Excess Pd₂(dba)₃ (>5 mol%) can lead to byproducts in cross-coupling steps, reducing yields by 15–30% .

- Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) vs. recrystallization (ethanol/water) affects recovery rates (70–95%) .

Data Contradiction Analysis

Q. Conflicting reports exist on the optimal temperature for benzodiazole-pyrrolidine coupling. How should researchers address this?

- Methodological Answer :

- Low-temperature regimes (0–25°C) : Minimize thermal decomposition of sensitive intermediates (e.g., azides) but require longer reaction times (24–48 hours) .

- Elevated temperatures (60–80°C) : Accelerate kinetics but risk side reactions (e.g., Boc-group cleavage). A balance is achieved via microwave-assisted heating (60°C, 1 hour) to maintain >80% yield .

- Recommendation : Conduct controlled experiments with in-situ FTIR or HPLC monitoring to identify decomposition thresholds.

Functionalization and Applications

Q. What methods enable the diversification of 1-(pyrrolidin-3-yl)-1H,3-benzodiazole for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Aryl thiazole-triazole appendages : Click chemistry with potassium ethynyltrifluoroborate to introduce triazole moieties at the benzodiazole 1-position .

- Bioisosteric replacements : Substitute pyrrolidine with piperidine (see 2-(4-piperidyl)-1H-benzimidazole ) to modulate lipophilicity (clogP: 2.1 vs. 1.8) and binding affinity.

- Pharmacophore optimization : Attach fluorophenyl or methylthiazole groups via SNAr reactions to enhance target engagement (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.